molecular formula C15H30ClNO B1456306 4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride CAS No. 1220031-42-4

4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456306
CAS No.: 1220031-42-4
M. Wt: 275.86 g/mol
InChI Key: ZBILJPLMIJUQOO-UHFFFAOYSA-N
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Description

4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H30ClNO It is known for its unique structure, which includes a piperidine ring substituted with a cyclohexylethoxyethyl group

Scientific Research Applications

4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for the use and study of 4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride are not specified in the web search results. As it’s used in proteomics research , it may have potential applications in the study of proteins and their functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-(2-cyclohexylethoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the ethoxyethyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Phenylethoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Cyclohexylmethoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Cyclohexylethoxy)propyl]piperidine hydrochloride

Uniqueness

4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[2-(2-cyclohexylethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO.ClH/c1-2-4-14(5-3-1)8-12-17-13-9-15-6-10-16-11-7-15;/h14-16H,1-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBILJPLMIJUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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